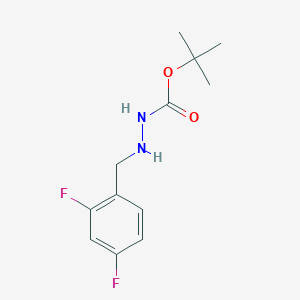
tert-Butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate
Übersicht
Beschreibung
“tert-Butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate” is a versatile chemical compound with a unique structure. It finds applications in diverse scientific research, ranging from drug development to materials science. It is an intermediate for the preparation of antiviral protease inhibitors .
Synthesis Analysis
While specific synthesis methods for “tert-Butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate” were not found in the search results, similar compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate” include its molecular formula C12H16F2N2O2 . Detailed properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthetic Phenolic Antioxidants and Environmental Concerns
Synthetic phenolic antioxidants (SPAs) like tert-Butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate are used across various industries to prevent oxidative reactions and extend product shelf life. Recent studies have highlighted the environmental presence, human exposure, and potential toxicity of SPAs. Detected in indoor dust, air particulates, and water bodies, these compounds raise concerns about ecosystem health and human safety. SPAs have been found in human tissues and fluids, suggesting widespread exposure through food, dust, and personal care products. Toxicological studies point to potential liver toxicity, endocrine disruption, and carcinogenicity, necessitating further research into safer, eco-friendly alternatives (Liu & Mabury, 2020).
Decomposition of Methyl Tert-Butyl Ether
Research on the decomposition of methyl tert-butyl ether (MTBE), a common gasoline additive, by adding hydrogen in a cold plasma reactor has shown promising results. The study reviewed the application of radio frequency (RF) plasma reactors in decomposing air toxics, including MTBE, and demonstrated the feasibility of using RF plasma for MTBE decomposition. This approach offers an alternative method for converting MTBE into less harmful substances, contributing to environmental protection efforts (Hsieh et al., 2011).
Analytical Methods for Antioxidant Activity
The study of antioxidants is crucial in various scientific fields. This review discusses the most important tests for determining antioxidant activity, including ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, Folin–Ciocalteu, ABTS, and DPPH assays. These assays, based on chemical reactions and spectrophotometry, have been applied successfully in analyzing antioxidant capacity in complex samples. The review also touches on the potential of using electrochemical (bio)sensors as complementary methods in antioxidant studies, offering insights for future research and application in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Occurrence and Fate of Parabens
Parabens, commonly used as preservatives, have raised concerns due to their potential as weak endocrine disrupters. This review summarizes over a decade of research on their occurrence, fate, and behavior in aquatic environments. Despite effective wastewater treatments, parabens persist in the environment, present in surface water and sediments. The review highlights the need for further studies on the environmental impact of parabens and the development of safer alternatives (Haman et al., 2015).
Safety and Hazards
Zukünftige Richtungen
As an intermediate for the preparation of antiviral protease inhibitors , “tert-Butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate” could potentially play a significant role in the development of new antiviral drugs. Its unique structure and versatility suggest it may have broad applications in diverse areas of scientific research.
Eigenschaften
IUPAC Name |
tert-butyl N-[(2,4-difluorophenyl)methylamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O2/c1-12(2,3)18-11(17)16-15-7-8-4-5-9(13)6-10(8)14/h4-6,15H,7H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIJGOFOHJNHGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,3Z,5R)-3-[(2E)-2-[(1R,3As,7aR)-7a-methyl-1-[(2R)-6-methyl-6-(oxan-2-yloxy)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B1381410.png)
![1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-3-carboxylic acid](/img/structure/B1381411.png)
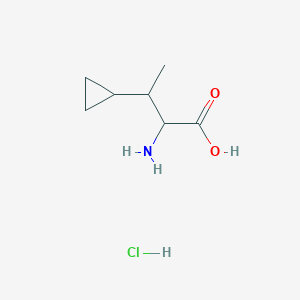

![2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B1381418.png)
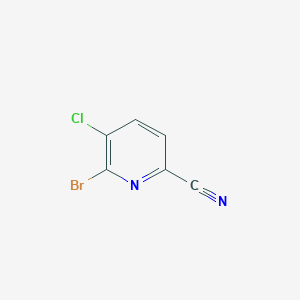
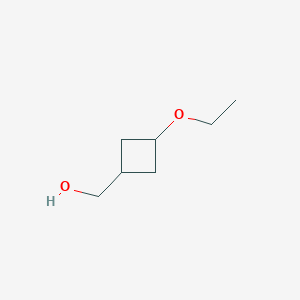
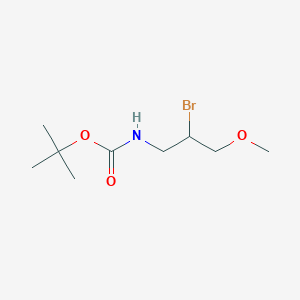
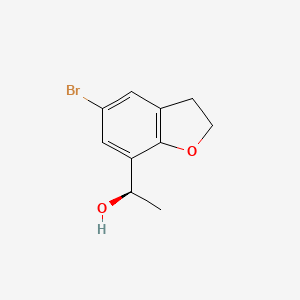
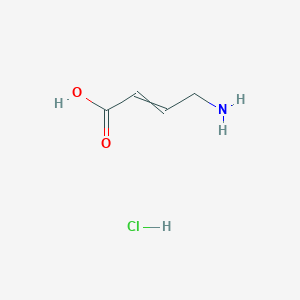
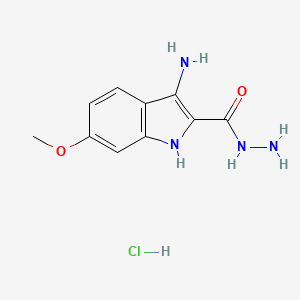
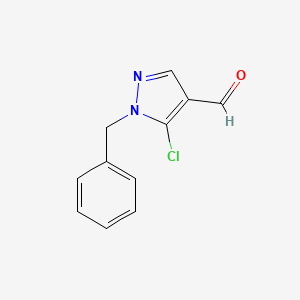

![5-(aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1381430.png)